![molecular formula C14H14BrN3S B2725697 [4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine CAS No. 380455-59-4](/img/structure/B2725697.png)
[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine” is a derivative of 4-(4-Bromophenyl)-thiazol-2-amine . This compound is part of a novel series synthesized to improve the effectiveness and selectivity of chemotherapeutic agents against cancer and to overcome the challenges of microbial resistance .
Synthesis Analysis
The synthesis of these derivatives involves confirming their molecular structures through physicochemical and spectral characteristics . The synthesized compounds were further evaluated for their in vitro antimicrobial activity and anticancer activity .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro antimicrobial activity using a turbidimetric method . The antimicrobial activity results revealed that certain compounds exhibited promising antimicrobial activity that are comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) .Applications De Recherche Scientifique
Antimicrobial Activity
The compound and its derivatives have shown promising antimicrobial activity. In particular, compounds p2, p3, p4, and p6 exhibited antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) .
Anticancer Activity
The compound has been evaluated for its anticancer activity against oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7). The results demonstrated that compound p2 was found to be the most active one against the cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .
Molecular Docking Study
Molecular docking studies have been conducted with the compound and its derivatives. Compounds p2, p3, p4, and p6 displayed good docking scores within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and showed promising ADME properties .
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of various derivatives, each with unique properties and potential applications .
Drug Development
Due to its antimicrobial and anticancer activities, the compound and its derivatives are being explored for the development of new drugs .
Anti-Alzheimer’s Activity
Thiazole derivatives, which include this compound, have been found to have potential anti-Alzheimer’s properties .
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-pyrrolidin-1-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3S/c15-12-5-3-11(4-6-12)13-9-19-14(17-13)16-10-18-7-1-2-8-18/h3-6,9-10H,1-2,7-8H2/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXVPSPHKHXYDP-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C=N/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)
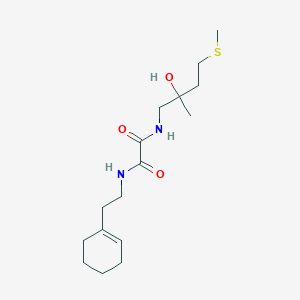
![6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2725618.png)
![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2725621.png)
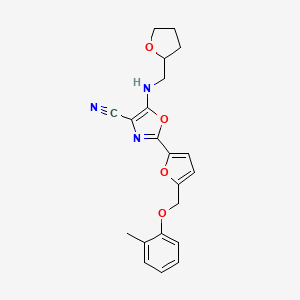
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2725625.png)
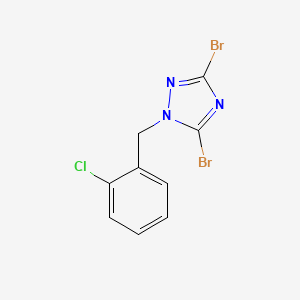
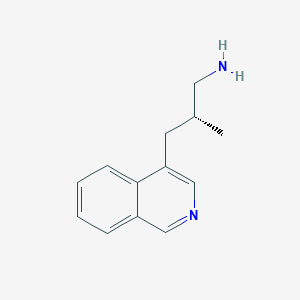
![4-(4-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2725630.png)

![N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2725632.png)
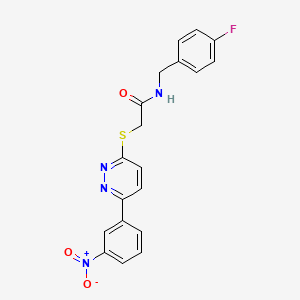

![3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2725637.png)